

Thermochemical Properties of L-Valinamide Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: *L-Valinamide hydrochloride*

Cat. No.: *B555295*

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Introduction

L-Valinamide hydrochloride, the hydrochloride salt of the amide derivative of the essential amino acid L-valine, is a compound of interest in various chemical and pharmaceutical research areas. A thorough understanding of its thermochemical properties is crucial for process development, safety assessment, and formulation design. This technical guide provides a comprehensive overview of the available thermochemical data for **L-Valinamide hydrochloride**. Due to a scarcity of direct experimental data for this specific compound in publicly available literature, this guide also presents comparative data for the parent amino acid, L-valine, to provide context and a baseline for understanding its energetic characteristics.

Data Presentation

A summary of the available physicochemical and thermochemical data for **L-Valinamide hydrochloride** and L-valine is presented below. All data is for the solid crystalline phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Physicochemical Properties of **L-Valinamide Hydrochloride**

Property	Value	Reference
Molecular Formula	C ₅ H ₁₃ ClN ₂ O	[1]
Molecular Weight	152.62 g/mol	[1]
CAS Number	3014-80-0	[1]
Melting Point	263 °C	
Solubility in Water	Soluble	
Solubility in Methanol	Soluble (50 mg/ml)	[2]

Table 2: Thermochemical Properties of L-Valine (for comparison)

Property	Value	Reference
Standard Molar Enthalpy of Combustion, $\Delta_c H^\circ(s)$	-2979.5 \pm 0.6 kJ/mol	[3]
Standard Molar Enthalpy of Formation, $\Delta_f H^\circ(s)$	-617.9 \pm 0.7 kJ/mol	[3]
Heat Capacity, $C_{p,solid}$ (at 298.15 K)	164.5 J/mol·K	[3]
Solubility in Water (at 25 °C)	88.5 g/L	[4]

Note: Extensive searches of scientific literature and chemical databases did not yield experimentally determined values for the standard enthalpy of formation or standard enthalpy of combustion for **L-Valinamide hydrochloride**. The data for L-valine is provided as a reference for a structurally related compound.

Experimental Protocols

The determination of the thermochemical properties listed above relies on precise calorimetric techniques. The following sections detail the standard experimental methodologies that would be employed to measure these properties for **L-Valinamide hydrochloride**.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in an excess of oxygen under constant volume conditions.

Methodology:

- **Sample Preparation:** A precisely weighed pellet of **L-Valinamide hydrochloride** (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb."
- **Bomb Assembly:** A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through a fuse wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Calculation:** The heat capacity of the calorimeter (C_{cal}) is predetermined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample at constant volume (ΔU) is calculated using the formula:

$$\Delta U = -C_{cal} * \Delta T$$

where ΔT is the corrected temperature rise.

- **Corrections and Conversion to Enthalpy:** Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample. The enthalpy of combustion at constant pressure (ΔH) is then calculated from the constant volume energy change (ΔU) using the following equation:

$$\Delta H = \Delta U + \Delta n_{\text{gas}} \cdot RT$$

where Δn_{gas} is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

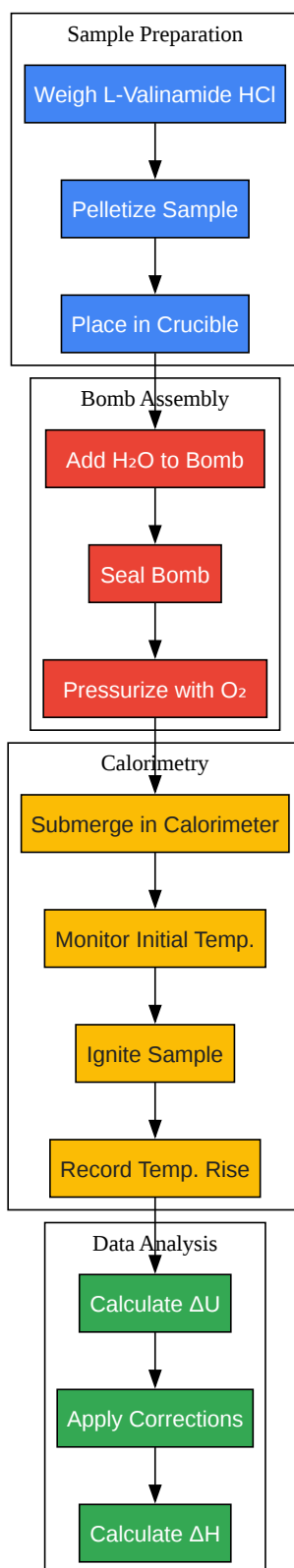
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine heat capacity and the enthalpy of phase transitions, such as melting.

Methodology:

- **Sample Preparation:** A small, accurately weighed amount of **L-Valinamide hydrochloride** (typically 2-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that includes the melting point of the substance.
- **Data Acquisition:** The DSC instrument measures the differential heat flow between the sample and the reference. This data is plotted as a heat flow versus temperature graph (a thermogram).
- **Heat Capacity Determination:** The heat capacity of the sample is determined by comparing the heat flow signal of the sample with that of a standard material with a known heat capacity, such as sapphire, under the same experimental conditions.
- **Enthalpy of Fusion Determination:** The melting of the sample appears as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔH_{fus}). The instrument's software integrates the peak area to calculate this value.

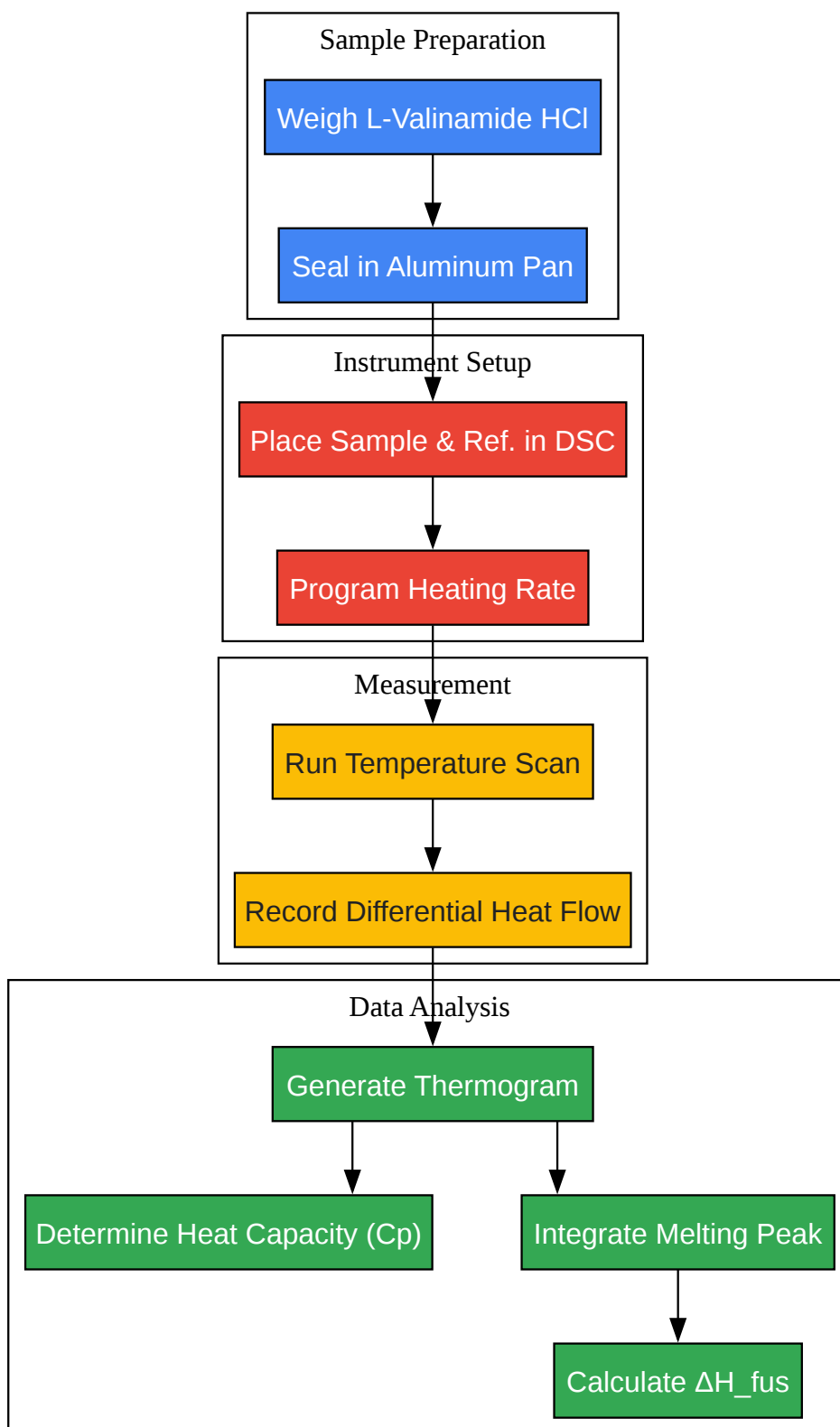
Mandatory Visualization

The following diagrams illustrate the experimental workflows described above.



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Caption: Workflow for Bomb Calorimetry.



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Caption: Workflow for Differential Scanning Calorimetry.

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